1-(4-methoxyphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea - 1796913-73-9

1-(4-methoxyphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea

Catalog Number: EVT-3049597
CAS Number: 1796913-73-9
Molecular Formula: C32H28N4O4
Molecular Weight: 532.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-1-[2,3-Dihydro-1-(2'-methylphenacyl)-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022)

Compound Description: YM022 is a potent and selective gastrin/cholecystokinin-B (CCK-B) receptor antagonist. [, , , , , ] It exhibits antisecretory and antiulcer activities in rats, making it a potential therapeutic agent for peptic ulcer disease. [] Studies show that YM022 inhibits gastric acid secretion induced by histamine and bethanechol as well as pentagastrin. [] It exists in different crystalline forms, with the amorphous form showing enhanced bioavailability compared to the crystalline forms. [, ] YM022 forms stable colloidal particles with hydroxypropylmethylcellulose and polyoxyethylene hydrogenated castor oil, which show good absorption in rats. [, ]

Compound Description: YF476 is a potent and orally active gastrin/CCK-B receptor antagonist. [, , ] It demonstrates high affinity for gastrin/CCK-B receptors and effectively inhibits pentagastrin-induced gastric acid secretion in rats and dogs. [, ] Its favorable pharmacological profile, particularly its excellent oral bioavailability, makes it a promising candidate for treating gastroesophageal reflux disease (GORD). [, ]

Relevance: Although structurally distinct from 1-(4-methoxyphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea, both compounds are classified as gastrin/CCK-B receptor antagonists. [, ] This shared pharmacological target highlights their potential for overlapping therapeutic applications, particularly in the context of gastric acid-related disorders. Additionally, both compounds target the same receptor subtype, suggesting possible similarities in their binding modes and downstream signaling effects.

L-740,093

Compound Description: L-740,093 is a potent and selective CCK-B antagonist, characterized as an azabicyclononane amidine derivative of the 5-amino-1,4-benzodiazepin-2-one series. [] It demonstrates high affinity for CCK-B receptors and displays excellent central nervous system penetration. [] L-740,093 effectively blocks pentagastrin-induced gastric acid secretion and exhibits superior potency compared to L-365,260. []

Relevance: L-740,093 and 1-(4-methoxyphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea, while structurally distinct, share a common target: the CCK-B receptor. [] This shared pharmacological target suggests potential similarities in their therapeutic applications, particularly in conditions where CCK-B receptor antagonism is desired. Moreover, both compounds might exert their effects through similar downstream signaling pathways, albeit with potentially different binding affinities and pharmacological profiles.

Properties

CAS Number

1796913-73-9

Product Name

1-(4-methoxyphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea

IUPAC Name

1-(4-methoxyphenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea

Molecular Formula

C32H28N4O4

Molecular Weight

532.6

InChI

InChI=1S/C32H28N4O4/c1-21-10-6-7-13-25(21)28(37)20-36-27-15-9-8-14-26(27)29(22-11-4-3-5-12-22)34-30(31(36)38)35-32(39)33-23-16-18-24(40-2)19-17-23/h3-19,30H,20H2,1-2H3,(H2,33,35,39)

InChI Key

GIAOIDPMCZPIRP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC=C(C=C4)OC)C5=CC=CC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.